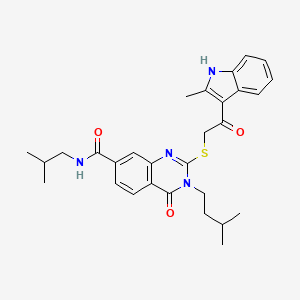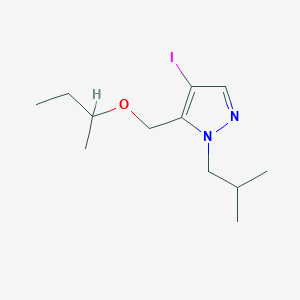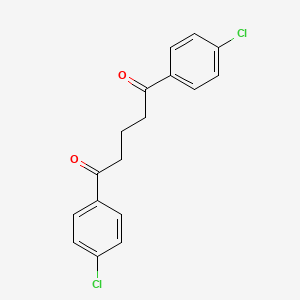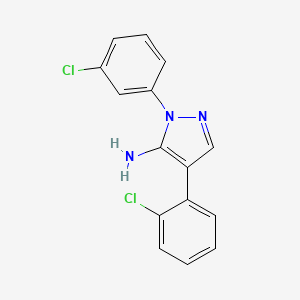
4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H11Cl2N3 and its molecular weight is 304.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in various synthetic processes. For example, a study by (Prabakaran et al., 2010) demonstrated its use in a microwave-accelerated reaction to synthesize isoquinolines, showcasing its utility in facilitating complex chemical transformations.
Antimicrobial and Anticancer Properties
- Research by (Hafez et al., 2016) explored the potential of pyrazole derivatives, including this compound, as antimicrobial and anticancer agents. This study highlights the compound's relevance in medicinal chemistry, particularly in drug discovery efforts targeting cancer and infectious diseases.
Inhibition of Cancer Cell Growth
- A study by (Zhang et al., 2008) synthesized novel derivatives and evaluated their ability to inhibit lung cancer cell growth. Compounds with a 4-chlorophenyl group at the pyrazole moiety, similar to this compound, showed significant inhibitory effects, suggesting potential applications in cancer therapy.
Structural Analysis
- The crystal structure of related compounds has been studied, as seen in the work by (Kumarasinghe et al., 2009). These analyses provide valuable insights into the compound's molecular geometry and interactions, which are crucial for understanding its chemical behavior and potential applications.
Biological Activity Evaluation
- Investigations into the biological activities of similar compounds have been conducted, as reported by (Viji et al., 2020). These studies involve spectroscopic analysis and molecular docking to determine the compound's interactions with biological targets, essential for its application in drug design.
Computational Predictions
- The computational design and prediction of properties for similar compounds have been explored by (Singh et al., 2009). Such studies are pivotal in predicting the behavior of these compounds in biological systems, thereby aiding in the development of new pharmaceuticals.
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-(3-chlorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-10-4-3-5-11(8-10)20-15(18)13(9-19-20)12-6-1-2-7-14(12)17/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWXTUYYHLYIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)
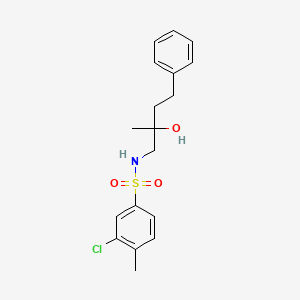
carbamoyl]methyl})amino}acetate](/img/structure/B2481097.png)
![3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2481099.png)

![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2481105.png)
